BIIB091 Exhibits a Distinctive Pharmacokinetic Half-Life of 0.66 Hours, Markedly Shorter Than All Other MS-Phase BTK Inhibitors
BIIB091 possesses a human half-life of 0.66 hours, which is substantially shorter than the half-lives reported for other BTK inhibitors in Phase II/III MS trials, including evobrutinib (2 hours), fenebrutinib (4.2-9.9 hours), and tolebrutinib (1.5-2 hours) [1]. This rapid clearance profile is a key determinant of dosing regimen and potential safety advantages, such as reduced drug accumulation and faster reversibility of target engagement.
| Evidence Dimension | Human Half-Life (Pharmacokinetics) |
|---|---|
| Target Compound Data | 0.66 hours |
| Comparator Or Baseline | Evobrutinib: 2 h; Fenebrutinib: 4.2-9.9 h; Orelabrutinib: 1.5-4 h; Remibrutinib: 1-2 h; Tolebrutinib: 1.5-2 h |
| Quantified Difference | BIIB091 half-life is 3.0-fold shorter than evobrutinib, 6.4-15.0-fold shorter than fenebrutinib, and 2.3-3.0-fold shorter than tolebrutinib. |
| Conditions | Human pharmacokinetic data derived from clinical trials. |
Why This Matters
A shorter half-life may reduce the risk of off-target accumulation, provide more rapid reversal of target inhibition upon discontinuation, and offer greater flexibility in dosing regimens, which is a critical consideration for chronic therapy in multiple sclerosis.
- [1] Zhang H, et al. Bruton's tyrosine kinase inhibitors in multiple sclerosis: a review of the evidence. Ther Adv Neurol Disord. 2024;17:17562864241233041. (Table 1) View Source
